molecular formula C5H9NO4 B554879 N-Methyl-L-aspartic acid CAS No. 4226-18-0

N-Methyl-L-aspartic acid

Cat. No.: B554879
CAS No.: 4226-18-0
M. Wt: 147.13 g/mol
InChI Key: HOKKHZGPKSLGJE-VKHMYHEASA-N
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Description

N-Methyl-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. . These receptors are involved in synaptic plasticity, which is essential for learning and memory functions.

Mechanism of Action

Target of Action

N-Methyl-L-aspartic acid (NMDA) is an amino acid that exists in the central nervous system of humans and animals . It primarily targets the glutamate receptor subtypes , exerting an agonist action . These receptors play a crucial role in the release of luteinizing hormone and PRL (prolactin) in the pituitary gland and GnRH (gonadotropin-releasing hormone) in the hypothalamus .

Mode of Action

NMDA interacts with its targets, the glutamate receptors, by binding to them . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and allows positively charged ions (cations) to flow through the cell membrane .

Biochemical Pathways

The activation of NMDA receptors results in the opening of an ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . The current flow through the ion channel is voltage-dependent . Extracellular magnesium (Mg2+) and zinc (Zn2+) ions can bind and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell is made possible by the depolarization of the cell, which displaces and repels the Mg2+ and Zn2+ ions from the pore .

Pharmacokinetics

It’s known that the enzyme n-demethylase plays a role in the metabolism of nmda .

Result of Action

The activation of NMDA receptors and the subsequent ion flow have significant effects at the molecular and cellular levels. Specifically, Ca2+ flux through NMDA receptors is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions .

Action Environment

The action of NMDA is influenced by various environmental factors. For instance, the enzyme N-demethylase, which plays a role in the metabolism of NMDA, has been characterized with optimal temperature and pH at 55 ℃ and 7.5, and adaptive temperature and pH were 40–60 ℃ and 6–8 . The effects of organic solvents and metal ions on the enzyme activity have also been investigated .

Biochemical Analysis

Biochemical Properties

N-Methyl-L-aspartic acid plays a significant role in biochemical reactions. It acts as a specific agonist for the NMDA receptor, meaning it can replace glutamate (the neurotransmitter usually acting on the NMDA receptor) to a certain extent . Unlike glutamate, this compound only binds to and regulates the NMDA receptor, without affecting other glutamate receptors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The NMDA receptor, which this compound binds to, is thought to be very important for controlling synaptic plasticity and mediating learning and memory functions .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The NMDA receptor is ionotropic, meaning it is a protein that allows the passage of ions through the cell membrane . The NMDA receptor is so named because the agonist molecule this compound binds selectively to it, and not to other glutamate receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-L-aspartic acid can be synthesized through several methods. One common approach involves the Michael addition of methylamine to dimethyl fumarate, followed by hydrolysis . Another method includes the reductive methylation of aspartic acid using formaldehyde and formic acid . These reactions typically require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of biocatalysts to achieve high enantioselectivity and yield. For example, the use of N-demethylase enzymes from specific bacteria has been explored for the chiral resolution of N-methyl-DL-aspartic acid . This enzymatic approach offers a more environmentally friendly and efficient alternative to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-L-aspartic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reductive amination is a common method used to introduce the methyl group.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-methyl-oxaloacetate, while reduction can produce N-methyl-aspartate derivatives .

Comparison with Similar Compounds

Uniqueness: N-Methyl-L-aspartic acid is unique due to its specific interaction with N-methyl-D-aspartate receptors, which distinguishes it from other aspartic acid derivatives. This specificity makes it a valuable tool in neuroscience research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-(methylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKHZGPKSLGJE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032158
Record name N-Methyl-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4226-18-0
Record name N-Methyl-L-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-L-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06M97TDT18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the presence of N-Methyl-L-aspartic acid (NMLA) in biological systems?

A1: While its enantiomer, N-Methyl-D-aspartic acid (NMDA), is a well-known neurotransmitter, NMLA has been found in the red alga Halopytis incurvus []. Interestingly, a study analyzing rat brain tissue for the presence of both NMLA and NMDA found only NMDA present, with NMLA levels below the detection limit of the analytical method []. This suggests that while NMLA might exist naturally, its presence and potential roles in mammals are yet to be fully elucidated.

Q2: Can you describe a method for separating and detecting NMLA and NMDA in biological samples?

A2: A study successfully separated and quantified NMLA and NMDA in rat brain tissue using a technique called gas chromatography-mass spectrometry (GC-MS) []. The method involved converting both enantiomers into N-ethoxycarbonylated (S)-(+)-2-octyl ester derivatives. These derivatives exhibited distinct mass spectral properties, allowing for their separation on an achiral capillary column and detection by selected ion monitoring mode (SIM) []. This method demonstrated high sensitivity, with detection limits reaching 0.07 ng/g for NMLA and 0.03 ng/g for NMDA [].

Q3: How does the structure of NMDA influence its biological activity, particularly its interaction with the NMDA receptor?

A3: While this set of research papers doesn't delve deeply into the structure-activity relationship of NMDA, a study highlighted the stereoselective nature of NMDA's lethality in mice []. This implies that the specific three-dimensional arrangement of atoms within NMDA is crucial for its binding and activity at the NMDA receptor. The fact that this compound did not show the same lethal effects further emphasizes the importance of stereochemistry in its biological activity [].

Q4: Are there any known ways to produce N-Methyl-D-aspartic acid for research purposes?

A4: Yes, a patent describes a bio-resolution method for producing N-Methyl-D-aspartic acid []. This method utilizes a specific bacterial strain, Pseudomonas 1154, which expresses this compound-beta-decarboxylase. This enzyme selectively acts on the L-enantiomer of N-Methyl-DL-aspartate, leaving behind the desired N-Methyl-D-aspartic acid []. This approach offers a potentially cost-effective and environmentally friendly way to obtain large quantities of the pure D-enantiomer for research and potentially commercial applications.

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